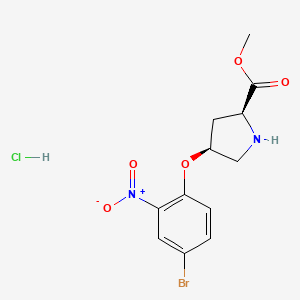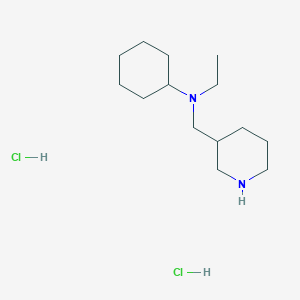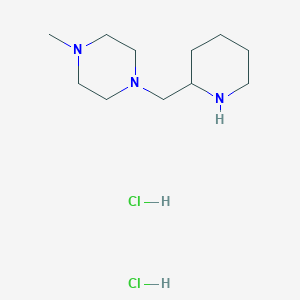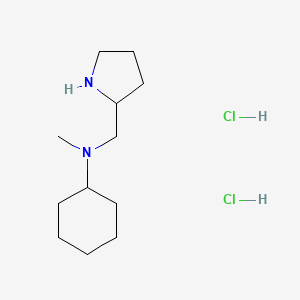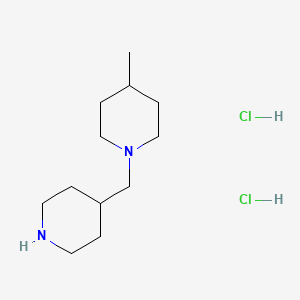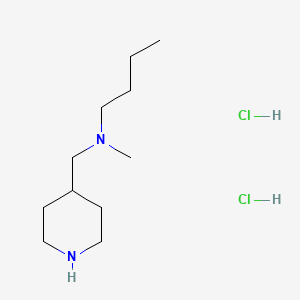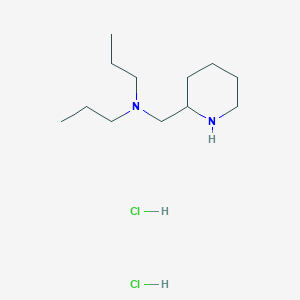
n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride
説明
The compound “n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride” is a derivative of piperidine . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of biologically active compounds. The versatility of the piperidine ring allows for the creation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These structures are often used as key building blocks in the design of drugs due to their significant role in the pharmaceutical industry .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are extensive. They are present in more than twenty classes of pharmaceuticals, including alkaloids. Piperidine derivatives have been studied for their potential in treating a variety of conditions, such as cancer, viral infections, and cardiovascular diseases .
Anticancer Agents
Piperidine derivatives have shown promise as anticancer agents. They have been utilized in the development of compounds that exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo. The structural modification of piperidine rings, such as the introduction of halogen, carboxyl, nitro, or methyl groups, can significantly increase the cytotoxicity against cancer cells .
Antimicrobial and Antifungal Applications
Due to their pharmacophoric features, piperidine derivatives are also explored as antimicrobial and antifungal agents. Their ability to interact with microbial cell components makes them suitable candidates for the development of new antimicrobial drugs, which is crucial in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Uses
The compound’s derivatives are being investigated for their analgesic and anti-inflammatory properties. These applications are particularly important in the management of chronic pain and inflammatory diseases, offering potential alternatives to existing treatments .
Neurological Disorders
Piperidine derivatives are being researched for their potential use in treating neurological disorders such as Alzheimer’s disease and other forms of dementia. Their interaction with various neurotransmitter systems could lead to the development of new therapeutic agents for these conditions .
作用機序
将来の方向性
特性
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACULDMTKGCEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)
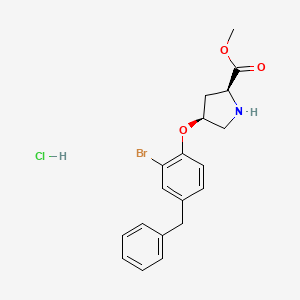

![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)
![Methyl (2S,4S)-4-[2-bromo-4-(1-methyl-1-phenylethy l)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424717.png)
